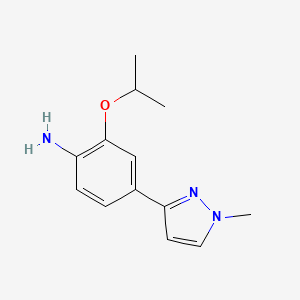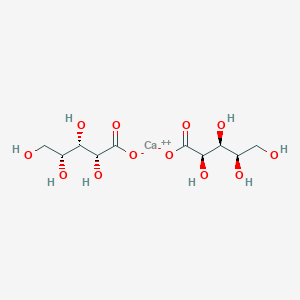
D-Xylonic Acid Calcium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate. The reaction is typically carried out at a temperature range of 80-90°C to obtain an aqueous solution of calcium gluconate. The solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. After filtration, the filtrate is cooled to 30-40°C, and seed crystals are added. The mixture is further cooled to 10-20°C and stirred for 8-12 hours to induce crystallization. The final product is obtained through centrifugal filtration, followed by crushing and drying of the filter cake .
Industrial Production Methods
In industrial settings, the production of calcium gluconate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure uniform and stable crystallization, which helps in improving the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Calcium gluconate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid.
Reduction: It can be reduced to form glucose.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different gluconate salts.
Major Products
Oxidation: Gluconic acid.
Reduction: Glucose.
Substitution: Various metal gluconates, depending on the substituting cation.
Scientific Research Applications
Calcium gluconate has a wide range of applications in scientific research:
Mechanism of Action
Calcium gluconate exerts its effects by providing calcium ions, which are essential for various physiological processes. Calcium ions play a crucial role in nerve transmission, muscle contraction, and blood coagulation. In cases of hypocalcemia, calcium gluconate helps restore normal calcium levels in the blood, thereby preventing symptoms such as muscle spasms and cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Calcium lactate: Another calcium salt used to treat calcium deficiencies.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium citrate: Often used in dietary supplements for better absorption.
Uniqueness
Calcium gluconate is unique due to its high solubility in water, making it suitable for intravenous administration. It is also less irritating to tissues compared to other calcium salts, making it a preferred choice for treating acute hypocalcemia and other conditions requiring rapid calcium supplementation .
Properties
Molecular Formula |
C10H18CaO12 |
|---|---|
Molecular Weight |
370.32 g/mol |
IUPAC Name |
calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3+,4-;/m11./s1 |
InChI Key |
XAHGBSMZOUCKFJ-GUHQSNPFSA-L |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[(4-chlorophenyl)methyl]-6-methylphenol](/img/structure/B8579558.png)

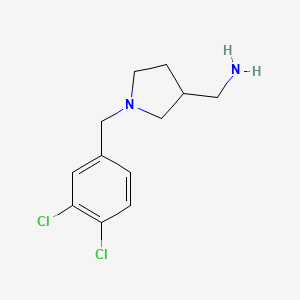
![n-Boc-[2-hydroxy-1-(4-iodophenyl)ethyl]-amine](/img/structure/B8579571.png)
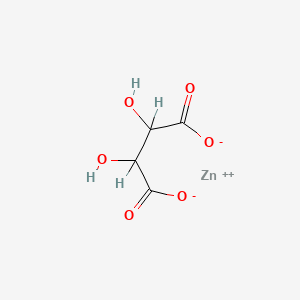
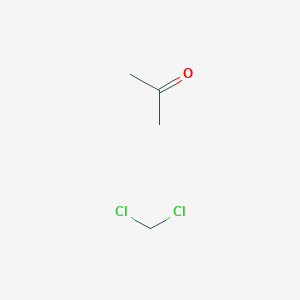

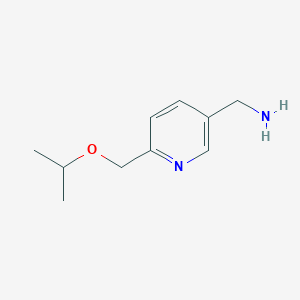
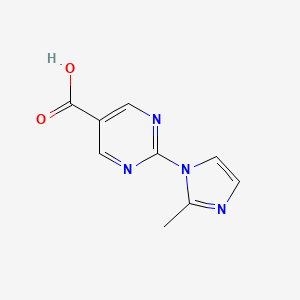
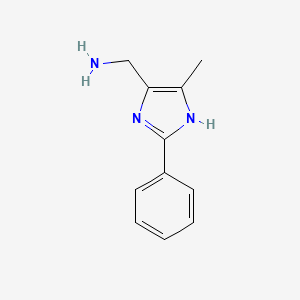
![Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B8579642.png)
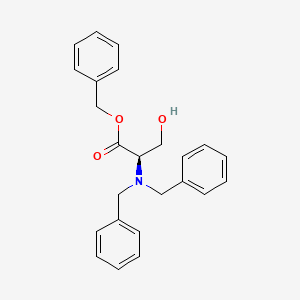
![Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B8579649.png)
